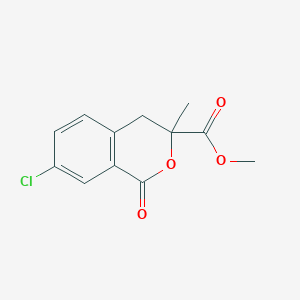
methyl 7-chloro-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 7-chloro-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylate, also known as Methyl DDC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the isochromene family, which is known for its biological activities, including anti-inflammatory, antitumor, and antibacterial properties.
Mecanismo De Acción
The mechanism of action of methyl 7-chloro-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylate DDC is not fully understood. However, studies have shown that methyl 7-chloro-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylate DDC inhibits the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, methyl 7-chloro-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylate DDC increases the levels of cAMP, which in turn, reduces the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
methyl 7-chloro-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylate DDC has been shown to have several biochemical and physiological effects. Studies have shown that methyl 7-chloro-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylate DDC inhibits the production of pro-inflammatory cytokines, including interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interferon-gamma (IFN-γ). In addition, methyl 7-chloro-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylate DDC has been shown to reduce the production of reactive oxygen species (ROS), which are involved in the development of several diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of methyl 7-chloro-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylate DDC is its potent anti-inflammatory activity, which makes it a promising candidate for the development of new anti-inflammatory drugs. However, one of the limitations of methyl 7-chloro-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylate DDC is its limited solubility in water, which makes it difficult to use in in vivo experiments.
Direcciones Futuras
There are several future directions for the study of methyl 7-chloro-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylate DDC. One of the most promising directions is the development of new anti-inflammatory drugs based on the structure of methyl 7-chloro-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylate DDC. In addition, further studies are needed to elucidate the mechanism of action of methyl 7-chloro-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylate DDC and its potential therapeutic applications in the treatment of inflammatory diseases. Finally, studies are needed to evaluate the safety and toxicity of methyl 7-chloro-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylate DDC in vivo, which will be essential for the development of new drugs based on this compound.
Métodos De Síntesis
The synthesis of methyl 7-chloro-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylate DDC involves a multi-step process, which includes the condensation of 3,4-dihydro-1H-isochromene-3-carboxylic acid with methyl chloroformate, followed by the addition of 3-methyl-2-butanone and sodium methoxide. The final product is obtained through a purification process, which involves recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
Methyl 7-chloro-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylate DDC has been the subject of several scientific studies due to its potential therapeutic applications. One of the most significant applications of methyl 7-chloro-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylate DDC is its anti-inflammatory activity. Studies have shown that methyl 7-chloro-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylate DDC inhibits the production of pro-inflammatory cytokines, which are involved in the development of several inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis.
Propiedades
IUPAC Name |
methyl 7-chloro-3-methyl-1-oxo-4H-isochromene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClO4/c1-12(11(15)16-2)6-7-3-4-8(13)5-9(7)10(14)17-12/h3-5H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFXNGDOFLNDURL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=C(C=C2)Cl)C(=O)O1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

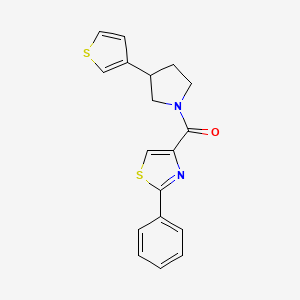
![N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2709197.png)
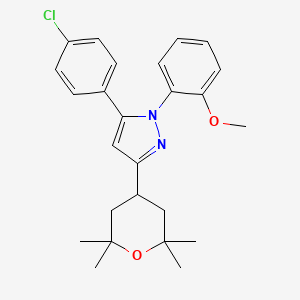

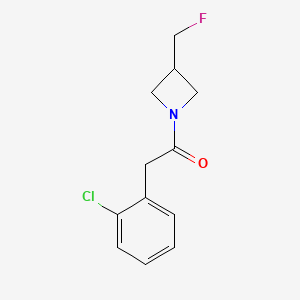
![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2709201.png)

![2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2709203.png)
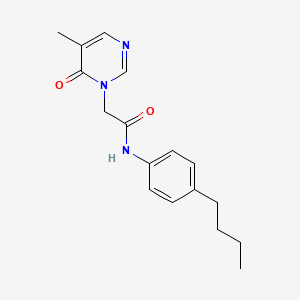
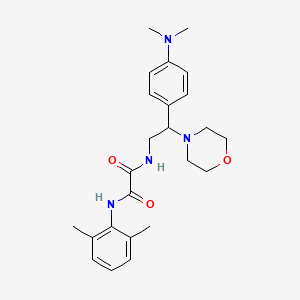
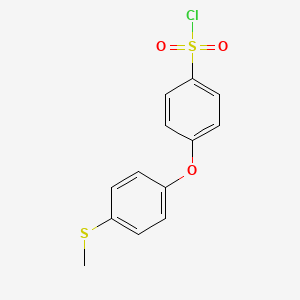
![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-chloro-4-fluorophenyl)acetamide](/img/structure/B2709212.png)
![N~4~-(3,4-dimethylphenyl)-N~6~-(2-methoxybenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2709215.png)
![2-{[1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N~1~-isopropylacetamide](/img/structure/B2709218.png)